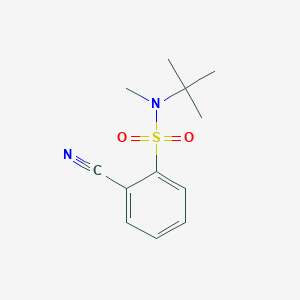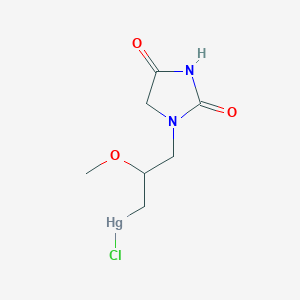![molecular formula C12H18N4O2 B14181001 N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide CAS No. 919772-05-7](/img/structure/B14181001.png)
N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide is a chemical compound with a complex structure that includes both amine and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide typically involves multiple steps. One common method starts with the reaction of 4-aminobenzamide with 3-aminopropanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Aminoethyl)benzamide: Lacks the additional amide group present in N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide.
2-Amino-N-(2-aminoethyl)benzamide: Similar structure but with different substitution patterns on the benzamide ring.
Uniqueness
This compound is unique due to its dual amine and amide functionalities, which provide it with distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound in synthetic chemistry and drug development.
Eigenschaften
CAS-Nummer |
919772-05-7 |
|---|---|
Molekularformel |
C12H18N4O2 |
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide |
InChI |
InChI=1S/C12H18N4O2/c13-6-8-16-12(18)9-1-3-10(4-2-9)15-7-5-11(14)17/h1-4,15H,5-8,13H2,(H2,14,17)(H,16,18) |
InChI-Schlüssel |
MPFPZQKPKXYZSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCCN)NCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)


![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)




![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
